molecular formula C14H9F3N2OS B2964693 6-(2-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 439107-58-1

6-(2-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2964693
CAS No.: 439107-58-1
M. Wt: 310.29
InChI Key: VSOGKIRODYFZLD-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with a methoxyphenyl group, a trifluoromethyl group, and a cyano group, along with a thioxo group. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. The use of catalysts can also play a crucial role in optimizing the reaction conditions and improving the overall production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound's biological activity may be explored for potential therapeutic uses, such as in the treatment of diseases.

  • Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of pharmaceuticals.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

When compared to similar compounds, 6-(2-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile stands out due to its unique combination of functional groups. Similar compounds may include other pyridine derivatives or compounds with similar substituents, but the presence of the trifluoromethyl group and the thioxo group gives this compound distinct properties.

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate

  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

  • 2-Chloro-6-(2-methoxyphenyl)benzoic acid

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS/c1-20-12-5-3-2-4-8(12)11-6-10(14(15,16)17)9(7-18)13(21)19-11/h2-6H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOGKIRODYFZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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